molecular formula C11H8N2O3S B14718451 Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide CAS No. 13959-52-9

Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide

Cat. No.: B14718451
CAS No.: 13959-52-9
M. Wt: 248.26 g/mol
InChI Key: CCMDYNSRNRTGIG-UHFFFAOYSA-N
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Description

Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide: is a chemical compound with the molecular formula C11H8N2O3S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a nitro group at the 4-position, a phenylthio group at the 3-position, and an oxide group at the 1-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide typically involves the nitration of pyridine derivativesThe reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The process typically includes multiple steps, such as nitration, oxidation, and substitution reactions, carried out under controlled conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of pyridine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amino-substituted pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylthio group can engage in nucleophilic and electrophilic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3-Nitropyridine: A simpler nitro-substituted pyridine derivative.

    4-Nitropyridine N-oxide: Similar structure but lacks the phenylthio group.

    2,4-Dinitropyridine: Contains two nitro groups, offering different reactivity.

Uniqueness: Pyridine, 4-nitro-3-(phenylthio)-, 1-oxide is unique due to the combination of its nitro, phenylthio, and oxide groups, which confer distinct chemical properties and reactivity compared to other pyridine derivatives .

Properties

CAS No.

13959-52-9

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

4-nitro-1-oxido-3-phenylsulfanylpyridin-1-ium

InChI

InChI=1S/C11H8N2O3S/c14-12-7-6-10(13(15)16)11(8-12)17-9-4-2-1-3-5-9/h1-8H

InChI Key

CCMDYNSRNRTGIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-]

Origin of Product

United States

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